

Application Notes and Protocols: Determination of Nesbuvir IC50 in Huh-7 Cells

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Audience: Researchers, scientists, and drug development professionals.

Introduction

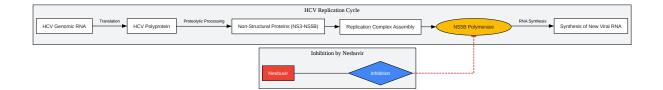
Nesbuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B) polymerase, a critical enzyme for viral replication.[1][2] Determining the 50% inhibitory concentration (IC50) of **Nesbuvir** in a relevant cell-based model is a crucial step in evaluating its antiviral potency. The human hepatoma cell line, Huh-7, and its derivatives are highly permissive to HCV replication and are widely used as a standard in vitro model for HCV research and the screening of antiviral compounds.[3][4][5]

These application notes provide a detailed protocol for determining the IC50 value of **Nesbuvir** in Huh-7 cells using a luciferase-based HCV replicon system. This method offers a highly sensitive and quantitative measure of HCV RNA replication. Additionally, a protocol for assessing the cytotoxicity of **Nesbuvir** using an MTT assay is included to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/IC50).

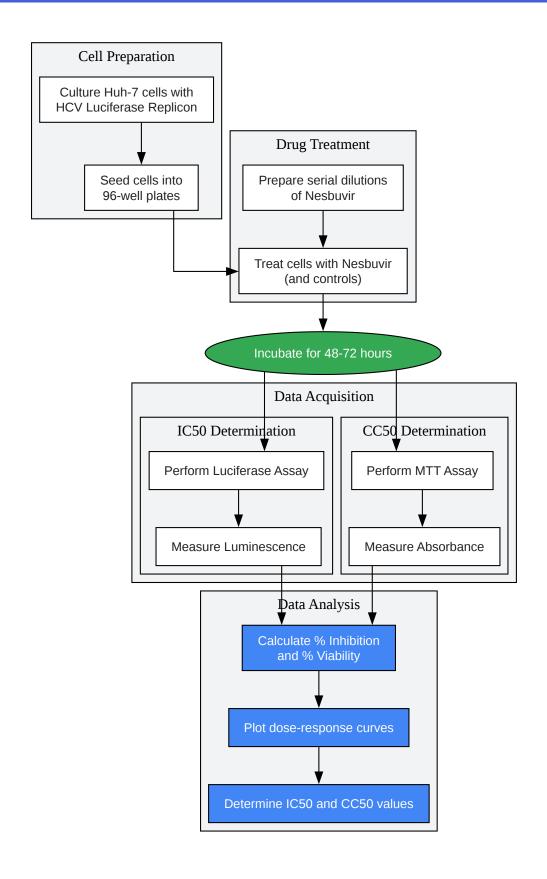
Signaling Pathway of Nesbuvir Action

Nesbuvir exerts its antiviral effect by targeting the HCV NS5B RNA-dependent RNA polymerase. It binds to an allosteric site within the "palm" domain of the enzyme.[1] This binding induces a conformational change in the polymerase, ultimately inhibiting its ability to synthesize viral RNA and thus halting viral replication.[6][7]









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